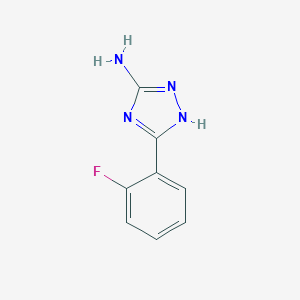

5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTYWMOSGGHMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350634 | |

| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313662-92-9 | |

| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel heterocyclic compound, 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. This molecule is of significant interest to the medicinal chemistry community due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents. The introduction of a 2-fluorophenyl substituent may impart unique pharmacological properties, making this a target of interest for drug discovery programs.

Proposed Synthesis

A reliable and efficient synthesis of 5-substituted-3-amino-1,2,4-triazoles can be achieved through the condensation of a carboxylic acid or its activated derivative with an aminoguanidine salt, followed by cyclization. One common and effective method involves the reaction of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation, which can significantly reduce reaction times and improve yields.[1] An alternative, classical approach utilizes the corresponding acyl chloride, which is reacted with aminoguanidine bicarbonate to form an acyl aminoguanidine intermediate, followed by base-catalyzed cyclization.[1]

Based on these established methods, a two-step synthesis for this compound is proposed, starting from 2-fluorobenzoic acid.

Logical Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve aminoguanidine bicarbonate (1.1 eq) in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (or another suitable base) to neutralize the bicarbonate and free the aminoguanidine base.

-

To this cold solution, add the crude 2-fluorobenzoyl chloride (1.0 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to form the N-(2-fluorobenzoyl)aminoguanidine intermediate.

-

Adjust the pH of the solution to be basic (pH 9-10) using a concentrated solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to induce cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Predicted Characterization Data

The following tables summarize the predicted characterization data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted Physicochemical and Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₇FN₄ |

| Molecular Weight | 178.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-190 °C |

| Mass Spec (ESI-MS) | m/z 179.07 [M+H]⁺ |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | NH (triazole) |

| 7.80 - 7.70 | m | 1H | Ar-H |

| 7.60 - 7.50 | m | 1H | Ar-H |

| 7.40 - 7.30 | m | 2H | Ar-H |

| ~5.70 | br s | 2H | NH₂ |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The broad singlets for the NH and NH₂ protons are exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 (d, J ≈ 250 Hz) | C-F |

| ~158.0 | C3 (triazole) |

| ~155.0 | C5 (triazole) |

| ~132.0 | Ar-C |

| ~131.0 | Ar-C |

| ~125.0 | Ar-C |

| ~120.0 (d, J ≈ 15 Hz) | Ar-C |

| ~116.0 (d, J ≈ 22 Hz) | Ar-C |

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (J).

Table 4: Predicted Key FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (NH₂ and NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | N-H bending (NH₂) |

| ~1610 | Medium | C=N stretching (triazole ring) |

| ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-F stretching |

Potential Applications and Further Research

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The title compound, with its 2-fluorophenyl moiety, could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research should focus on the confirmation of its structure through the detailed experimental work outlined above, followed by screening for various biological activities. Structure-activity relationship (SAR) studies could then be initiated to optimize its properties for drug development.

References

Spectroscopic and Structural Elucidation of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold, including antimicrobial and anticancer properties.[1][2][3] The introduction of a fluorophenyl moiety can further enhance its pharmacological profile.[4] This document details the predicted spectroscopic characteristics, experimental protocols for its analysis, a plausible synthetic workflow, and a potential biological signaling pathway.

Predicted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | NH (triazole ring) |

| ~7.8 - 7.2 | m | 4H | Ar-H (fluorophenyl ring) |

| ~5.5 | br s | 2H | NH₂ (amino group) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-F (fluorophenyl ring) |

| ~155 | C3 (triazole ring) |

| ~150 | C5 (triazole ring) |

| ~131 | C-H (fluorophenyl ring) |

| ~129 | C-H (fluorophenyl ring) |

| ~125 | C-H (fluorophenyl ring) |

| ~116 | C-H (fluorophenyl ring) |

| ~115 | C-C (fluorophenyl ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Strong | C=N stretching (triazole ring) |

| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1250 - 1200 | Strong | C-F stretching |

| 1100 - 1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 150 | ~60 | [M - N₂]⁺ |

| 121 | ~40 | [M - HCN - N₂]⁺ |

| 95 | ~80 | [C₆H₄F]⁺ |

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~210 | ~25,000 | π → π* (aromatic ring) |

| ~265 | ~10,000 | n → π* (triazole ring) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible and common method for the synthesis of 5-aryl-4H-1,2,4-triazol-3-amines involves the reaction of an aroyl isothiocyanate with aminoguanidine hydrochloride, followed by cyclization.[5][6]

-

Preparation of 2-fluorobenzoyl isothiocyanate: A solution of 2-fluorobenzoyl chloride (1 equivalent) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1.1 equivalents) in dry acetone. The mixture is refluxed for 2 hours, cooled, and the precipitated potassium chloride is filtered off. The filtrate containing 2-fluorobenzoyl isothiocyanate is used directly in the next step.

-

Reaction with aminoguanidine: To the filtrate from the previous step, aminoguanidine hydrochloride (1 equivalent) is added, and the mixture is refluxed for 4 hours.

-

Cyclization: After cooling, the solvent is evaporated under reduced pressure. The resulting residue is treated with a 10% aqueous sodium hydroxide solution and refluxed for 6 hours to effect cyclization.

-

Purification: The reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer using the KBr pellet technique in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer at 70 eV.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a spectrophotometer in the wavelength range of 200-400 nm using ethanol as the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Potential Signaling Pathway in Cancer

Derivatives of 1,2,4-triazole have shown promising anticancer activity, often through the induction of apoptosis.[7] The diagram below illustrates a potential signaling pathway that could be modulated by this compound.

Caption: Potential anticancer signaling pathway modulated by the target compound.

This technical guide provides a foundational understanding of the spectroscopic properties and potential synthesis of this compound. Further experimental validation is necessary to confirm these predicted characteristics and to fully elucidate its biological activities.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Structural Landscape of Phenyl-Triazole Compounds: A Technical Guide

An In-depth Examination of a Crystalline Phenyl-Triazole Amine for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These five-membered heterocyclic rings are prized for their metabolic stability, favorable pharmacokinetic properties, and their ability to engage in a variety of non-covalent interactions with biological targets. The substitution of a phenyl group onto the triazole core, particularly with electron-withdrawing groups like halogens, has been a successful strategy in the development of novel drug candidates with diverse pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.

This technical guide provides a comprehensive overview of the crystal structure and synthesis of a representative phenyl-triazole compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. While crystallographic data for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is not publicly available, this guide focuses on the closely related and structurally characterized compound, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , for which crystallographic data is accessible through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 245938.[1]

Crystallographic Data

The determination of the three-dimensional arrangement of atoms in a molecule through X-ray crystallography provides fundamental information about its steric and electronic properties. This data is crucial for understanding intermolecular interactions and for structure-based drug design. The following table summarizes key crystallographic parameters for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

| Parameter | Value |

| CCDC Number | 245938 |

| Molecular Formula | C₈H₇ClN₄S |

| Molecular Weight | 226.69 g/mol |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Bond Lengths | Data not publicly available |

| Bond Angles | Data not publicly available |

| Torsion Angles | Data not publicly available |

Note: Detailed unit cell dimensions, bond lengths, bond angles, and torsion angles are contained within the full crystallographic information file (CIF), which can be obtained from the CCDC.

Experimental Protocols

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving a multi-step sequence. The following protocol is a generalized procedure based on common synthetic routes for analogous compounds.[2][3][4]

Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This synthesis can be conceptualized as a three-stage process, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for the target compound.

Materials:

-

4-chlorobenzohydrazide

-

Appropriate aryl isothiocyanate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrazine hydrate (for amination)

-

Hydrochloric acid (HCl)

-

Solvents for reaction and recrystallization (e.g., ethanol, water)

Procedure:

-

Formation of 1,4-disubstituted thiosemicarbazide:

-

Dissolve 4-chlorobenzohydrazide in a suitable solvent such as ethanol.

-

Add an equimolar amount of the selected aryl isothiocyanate to the solution.

-

Reflux the mixture for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol.

-

-

Alkaline Dehydrocyclization:

-

Suspend the synthesized thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2% w/v).

-

Reflux the mixture for several hours. During this time, the cyclization to the triazole ring occurs.

-

Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the crude 4,5-disubstituted-1,2,4-triazole-3-thione by filtration, wash with water, and dry.

-

-

Amination:

-

To introduce the 4-amino group, the triazole-3-thione can be reacted with hydrazine hydrate.

-

The precise conditions for this step, such as solvent and temperature, would need to be optimized for this specific substrate.

-

-

Crystallization:

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.

-

Potential Biological Activity and Signaling Pathways

VGSCs are crucial for the initiation and propagation of action potentials in neurons. In conditions like epilepsy, the hyperexcitability of neurons is a key pathological feature. Drugs that modulate VGSC activity can stabilize the neuronal membrane and reduce excessive firing.

The proposed mechanism of action for anticonvulsant 1,2,4-triazole-3-thiones is the blockade of VGSCs. This interaction is thought to occur at a specific site on the channel protein, leading to a reduction in the influx of sodium ions and thereby dampening neuronal excitability.

Caption: Proposed mechanism of action for anticonvulsant activity.

Further research, including electrophysiological studies and binding assays, would be necessary to confirm this mechanism for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and to elucidate the specific molecular interactions involved.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This technical guide, centered on the crystallographically characterized 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, provides a foundational understanding of the structural and synthetic aspects of this important class of compounds. The availability of crystallographic data is invaluable for computational modeling and structure-activity relationship studies, which can guide the rational design of more potent and selective drug candidates. The potential for these compounds to act as modulators of ion channels, such as VGSCs, highlights a promising avenue for the development of novel treatments for neurological disorders. Future work should focus on the detailed biological characterization of these molecules to fully unlock their therapeutic potential.

References

- 1. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines theoretical predictions, data from closely related analogs, and detailed experimental protocols to enable researchers to determine these properties empirically. This guide is intended to serve as a foundational resource for scientists engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and materials science.

Core Compound Information

This compound is a substituted aromatic triazole. The presence of the fluorophenyl group at the 5-position, coupled with the amino group at the 3-position of the 1,2,4-triazole ring, imparts specific electronic and steric characteristics that influence its chemical behavior and biological activity. The 1,2,4-triazole core is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.

Molecular Structure:

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇FN₄ | Calculated |

| Molecular Weight | 178.17 g/mol | Calculated |

| Melting Point | Not available. (Analog: 5-(2-fluorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol melts at 235-236 °C)[1] | Estimated |

| Boiling Point | Not available | Estimated |

| Aqueous Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol.[2] | Predicted |

| pKa | Not available. (1,2,4-triazoles are generally weak bases) | Estimated |

| logP | Not available. (Analog: 5-phenyl-4H-1,2,4-triazol-3-amine has a predicted logP of 1.0539)[3] | Estimated |

Spectral Data (Analog-Based)

The following spectral data is based on the closely related compound, 5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and provides an expected pattern for the target compound.[1]

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | Aromatic protons (fluorophenyl group): multiplet in the range of δ 7.2-7.8 ppm. NH and NH₂ protons: broad singlets, exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons: signals in the range of δ 115-165 ppm (with C-F coupling). Triazole ring carbons: signals typically found in the range of δ 140-160 ppm. |

| FT-IR (KBr, cm⁻¹) | N-H stretching (amine and triazole): ~3100-3400 cm⁻¹. C=N stretching (triazole ring): ~1600-1650 cm⁻¹. C-F stretching: ~1200-1250 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 5-substituted-4H-1,2,4-triazol-3-amines involves the reaction of an appropriate acyl chloride with aminoguanidine hydrochloride, followed by cyclization.

References

Initial Biological Screening of Novel 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of the triazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Derivatives of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine represent a promising class of novel compounds, necessitating a systematic and robust biological screening cascade to identify and characterize their therapeutic potential.

This technical guide provides a comprehensive overview of the initial in-vitro biological screening methodologies for this novel class of derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation formats, and workflow visualizations to facilitate the preliminary evaluation of these compounds for anticancer and antimicrobial activities.

General Synthesis Pathway

The synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives, a core related to the target compounds, often begins with a substituted benzoic acid. A common route involves the conversion of the acid to its hydrazide, followed by reaction with carbon disulfide to form a dithiocarbazinate salt. Cyclization with hydrazine hydrate then yields the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus.[3][4] Further modifications can then be made to this core structure.

Caption: A generalized workflow for the synthesis of key 1,2,4-triazole intermediates.

Anticancer Activity Screening

A primary step in evaluating novel triazole derivatives is assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells in a 96-well plate format.[5][6][7]

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7, HT-1080, A-549)[8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in an exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the test derivatives, typically in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[8][10]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the MTT stock solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[6][7]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow of the MTT cytotoxicity assay for anticancer screening.

Data Presentation: In-Vitro Anticancer Activity

Quantitative results from the cytotoxicity screening should be organized systematically. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values. Data shown are for illustrative purposes based on published results for other novel triazole derivatives.[8][9]

| Compound ID | Cancer Cell Line | IC50 (µM)[8][9] | Positive Control | IC50 (µM) |

| Derivative 1 | Murine Melanoma (B16F10) | [Insert Data] | Doxorubicin | [Insert Data] |

| Derivative 2 | Murine Melanoma (B16F10) | [Insert Data] | Doxorubicin | [Insert Data] |

| Example TP6 | Murine Melanoma (B16F10) | 41.12[9] | Doxorubicin | N/A |

| Derivative 3 | Fibrosarcoma (HT-1080) | [Insert Data] | Doxorubicin | [Insert Data] |

| Example 8 | Fibrosarcoma (HT-1080) | 15.13[8] | Doxorubicin | <10 |

| Derivative 4 | Breast Adenocarcinoma (MCF-7) | [Insert Data] | Doxorubicin | [Insert Data] |

| Example 8 | Breast Adenocarcinoma (MCF-7) | 18.06[8] | Doxorubicin | <10 |

Potential Signaling Pathways

Some 1,2,4-triazole derivatives have been found to exert their anticancer effects by inhibiting key proteins in cancer-related signaling pathways, such as EGFR, BRAF, and Tubulin.[11] Identifying the mechanism of action is a critical next step after initial screening.

References

- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. benchchem.com [benchchem.com]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Evaluation of Phenyl-Substituted 4H-1,2,4-triazol-3-amine Derivatives: A Technical Overview

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available research detailing the in vitro cytotoxicity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine is limited. This guide provides a comprehensive overview based on the evaluation of structurally similar 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine analogs, offering a robust framework for assessing the cytotoxic potential of this class of compounds.

Executive Summary

The 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer properties.[1] This document outlines the in vitro cytotoxic evaluation of a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, which serve as close structural analogs to this compound. These derivatives exhibit potent cytotoxic activities against various human lung cancer cell lines, with IC50 values extending into the low micromolar range.[2][3] The primary mechanism of action identified is the induction of apoptosis, mediated through the modulation of key regulatory proteins such as BAX, Bcl-2, caspase-3, and PARP.[3] This guide provides detailed experimental protocols, quantitative cytotoxicity data, and a summary of the apoptotic signaling pathway, establishing a methodological blueprint for the evaluation of related triazole compounds.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of several 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives was assessed against three human lung cancer cell lines: A549 (non-small cell lung carcinoma), NCI-H460 (large cell lung cancer), and NCI-H23 (non-small cell lung adenocarcinoma). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. 5-Fluorouracil (5-FU) was used as a positive control.[3]

Table 1: IC50 Values (µM) of 1,2,4-Triazol-3-amine Derivatives Against Human Lung Cancer Cell Lines

| Compound ID | R1 Substituent | R2 Substituent | A549 | NCI-H460 | NCI-H23 |

| BCTA | 4-Cl | 4-Cl | 1.09 | 2.01 | 3.28 |

| 4b | 4-Cl | 4-Br | 1.02 | 2.13 | 3.45 |

| 4d | 4-Cl | 4-F | 1.15 | 2.24 | 3.51 |

| 4h | Phenyl | 4-F | 1.22 | 2.41 | 3.66 |

| 5-FU | - | - | 2.87 | 3.56 | 4.01 |

Data sourced from Lyu et al., 2019.[2][3]

The data indicates that several synthesized compounds, particularly the 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), demonstrated more potent anti-lung cancer activity than the standard chemotherapeutic agent 5-fluorouracil.[3]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro cytotoxicity evaluation.

Cell Culture and Maintenance

-

Cell Lines: Human lung cancer cell lines A549, NCI-H460, and NCI-H23 are used.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). These are then serially diluted with culture medium to achieve the desired final concentrations. The culture medium in the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control. IC50 values are determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining is used to quantify apoptosis.

-

Cell Treatment: A549 cells are seeded in 6-well plates and treated with a selected compound (e.g., BCTA) at various concentrations (e.g., 0, 1, 2, and 4 µM) for 24 hours.

-

Cell Harvesting: Cells are washed with PBS, trypsinized, and collected by centrifugation.

-

Staining: The cell pellet is resuspended in binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol, and the suspension is incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations: Workflow and Signaling

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of the triazole compounds.

Caption: General workflow for in vitro cytotoxicity screening.

Proposed Apoptotic Signaling Pathway

Studies on the compound BCTA suggest it induces apoptosis in lung cancer cells by modulating the BCL-2 family of proteins and activating the caspase cascade.[3]

Caption: Proposed intrinsic apoptosis pathway induced by BCTA.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Tautomeric Landscape of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Prototropic tautomerism in the 1,2,4-triazole ring system results in a dynamic equilibrium between several isomers, significantly influencing the molecule's physicochemical properties, reactivity, and biological activity. This document outlines the potential tautomeric forms, summarizes theoretical data on their relative stabilities, presents detailed experimental and computational protocols for their characterization, and visualizes key concepts using Graphviz diagrams. The information herein serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 3-amino-5-substituted-1,2,4-triazoles, three primary annular tautomers are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. These are the 1H, 2H, and 4H tautomers. Additionally, amino-imino tautomerism can also occur. The relative population of these tautomers in equilibrium is dictated by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).[1][2] Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets.[2]

Potential Tautomeric Forms of this compound

The title compound, this compound, can theoretically exist in several tautomeric forms. The primary forms arise from prototropic shifts within the 1,2,4-triazole ring, leading to the 1H, 2H, and 4H isomers. Furthermore, the exocyclic amino group can participate in tautomerism, giving rise to imino forms.

Based on computational studies of similarly substituted 1,2,4-triazoles, the 4H-tautomer is generally the least stable.[3] The relative stability of the 1H and 2H forms is influenced by the electronic properties of the substituents. Electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer.[3][4] The 2-fluorophenyl group is generally considered to be electron-withdrawing, which would suggest a preference for the 1H-tautomer. However, the amino group at position 3 is a strong electron-donating group, which complicates predictions without specific computational or experimental data.

The potential tautomeric and rotameric forms are depicted in the diagram below.

Quantitative Data on Tautomer Stability

| Tautomer | Substituent Effect | Predicted Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Predicted Relative Gibbs Free Energy (kcal/mol) (Polar Solvent) |

| 1H-tautomer | Stabilized by electron-withdrawing groups | 0 (Hypothetical Reference) | Lowered due to higher dipole moment |

| 2H-tautomer | Stabilized by electron-donating groups | > 0 | Increased relative to 1H |

| 4H-tautomer | Generally least stable | > 5 | Generally remains least stable |

Note: These values are illustrative and would require specific computational calculations or experimental validation for this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5]

-

¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their environment and can help distinguish between tautomers. The rate of proton exchange can affect the appearance of the spectra, with slow exchange resulting in distinct signals for each tautomer.[5]

-

¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring are influenced by the position of the proton, providing another handle for tautomer identification.

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environments and protonation states.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations. In cases of slow exchange, the ratio of the integrals of corresponding signals can be used to determine the relative populations of the tautomers. For fast exchange, the observed chemical shifts will be a weighted average of the shifts of the individual tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[4]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of hydrogen atoms, particularly those on the triazole ring nitrogens, should be carefully determined from the difference Fourier map.

Infrared (IR) and UV-Vis Spectroscopy

-

IR Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum can be indicative of the tautomeric form, especially in the solid state.[6]

-

UV-Vis Spectroscopy: The electronic transitions of the different tautomers will have distinct absorption maxima. By comparing experimental spectra with computationally predicted spectra for each tautomer, the predominant form in solution can be identified.[4]

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.[3]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[4] The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Energy Calculations: Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Predictions: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

Biological Implications of Tautomerism

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers exhibit distinct hydrogen bond donor and acceptor patterns, which are critical for molecular recognition at the active site of a protein. A minor tautomer in solution could be the biologically active form that preferentially binds to the target. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for structure-activity relationship (SAR) studies and rational drug design.

Conclusion

The tautomerism of this compound is a critical aspect that influences its chemical and biological properties. A comprehensive investigation employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling is necessary to fully elucidate the tautomeric landscape of this compound. The protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to undertake such studies, ultimately facilitating the development of more effective and targeted therapeutics based on the 1,2,4-triazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of the Bioactivity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This technical guide provides a preliminary investigation into the potential bioactivity of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives, drawing upon existing literature for closely related analogues to inform researchers, scientists, and drug development professionals. While specific data on the 2-fluorophenyl substituted series is limited, this guide consolidates information on similar fluorinated 1,2,4-triazole-3-amine derivatives to provide a foundational understanding of their potential therapeutic applications.

Anticancer Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazol-3-amine have demonstrated significant potential as anticancer agents. Studies on analogues with substituted phenyl rings at the 4 and 5 positions have revealed potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown high efficacy against lung cancer cell lines.

Table 1: In Vitro Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| BCTA | 4-Cl | 4-Cl | A549 | 1.09 | [1] |

| BCTA | 4-Cl | 4-Cl | NCI-H460 | 2.01 | [1] |

| BCTA | 4-Cl | 4-Cl | NCI-H23 | 3.28 | [1] |

| 4d | 4-Cl | 4-F | A549 | >50 | [1] |

| 4h | H | 4-F | A549 | 48.01 | [1] |

IC50: The half maximal inhibitory concentration. A549, NCI-H460, NCI-H23: Human lung carcinoma cell lines. BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine

The mechanism of action for these anticancer effects is believed to involve the induction of apoptosis. Research has indicated that compounds such as BCTA can upregulate the expression of pro-apoptotic proteins like BAX, caspase-3, and PARP, while down-regulating anti-apoptotic proteins like Bcl-2.[1]

Furthermore, 1,2,4-triazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis, while CDK inhibition can lead to cell cycle arrest and apoptosis.[2][3]

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

| Compound ID | R (on benzylidene) | M. gypseum MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |

| 5m | 2-Cl | 50 | 25 | [4] |

| 5o | 4-F | >100 | 50 | [4] |

| 5q | 4-Cl | 25 | 25 | [4] |

| Ketoconazole | - | 50 | - | [4] |

| Streptomycin | - | - | 25 | [4] |

MIC: Minimum Inhibitory Concentration.

Additionally, fluorine-containing 1,2,4-triazole-5-one derivatives have been shown to inhibit enzymes such as α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.[5] One of the tested compounds in this study featured a 5-(2-fluorobenzyl) substituent, which is structurally similar to the core of interest.[5]

Enzyme Inhibition

The 1,2,4-triazole scaffold is a versatile pharmacophore for designing enzyme inhibitors.[6] Beyond cancer-related enzymes, these derivatives have been explored for their inhibitory effects on a range of other enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Assays to screen for carbonic anhydrase inhibitors typically measure the inhibition of the enzyme's esterase activity.

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of urinary stones. The inhibition of urease is a target for the development of new treatments for these conditions.

Experimental Protocols

Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives

A general synthetic route to 4,5-disubstituted-4H-1,2,4-triazol-3-amines involves a multi-step process.[1]

-

Amide Formation: Reaction of a substituted aniline with a substituted benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) yields the corresponding N-arylbenzamide.

-

Thionation: The amide is then converted to a thioamide using a thionating agent like Lawesson's reagent in a high-boiling solvent such as toluene under reflux.

-

Amidrazone Formation: The thioamide is reacted with hydrazine hydrate to form the corresponding amidrazone.

-

Cyclization: Finally, the amidrazone is cyclized with cyanogen bromide (BrCN) in the presence of a base like sodium bicarbonate to yield the 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives.

Caption: Experimental workflow for the preliminary bioactivity screening of synthesized compounds.

Caption: Generalized signaling pathway for apoptosis induction by 1,2,4-triazole derivatives.

Conclusion

This technical guide provides a preliminary overview of the potential bioactivities of this compound derivatives based on data from closely related analogues. The available evidence suggests that this class of compounds holds promise for development as anticancer and antimicrobial agents. The anticancer activity appears to be mediated, at least in part, through the induction of apoptosis and the inhibition of key signaling kinases. Further research is warranted to synthesize and evaluate the specific bioactivity of this compound derivatives to elucidate their precise mechanisms of action and to establish a clear structure-activity relationship. The experimental protocols and workflows provided herein offer a solid foundation for researchers to undertake such investigations.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. sjr.isp.edu.pk [sjr.isp.edu.pk]

The Ascendancy of Fluorinated 1,2,4-Triazole Amines: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and synthesis of a particularly promising class of compounds: fluorinated 1,2,4-triazole amines. These heterocycles have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. The unique physicochemical characteristics imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have made these compounds fertile ground for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, tailored for professionals in drug discovery and development.

Core Synthetic Strategies

The construction of the fluorinated 1,2,4-triazole amine core can be achieved through several synthetic routes. A prevalent and effective method involves the cyclization of a fluorinated intermediate with a source of the triazole ring's nitrogen atoms, often aminoguanidine or its derivatives.

A common precursor for these syntheses is 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole. Its preparation is a critical first step in the elaboration of more complex derivatives. The synthesis generally involves the reaction of aminoguanidine bicarbonate with trifluoroacetic acid, followed by cyclization.

Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole

This protocol is adapted from a reliable synthetic procedure and provides a clear pathway to this key intermediate.

Materials:

-

Aminoguanidine bicarbonate

-

Trifluoroacetic acid

-

Toluene

Procedure:

-

A mixture of aminoguanidine bicarbonate (1 equivalent) and trifluoroacetic acid (1 equivalent) is stirred at room temperature to allow for the complete release of CO2.

-

Toluene is then added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period to facilitate cyclization.

-

After cooling, the resulting solid is collected by filtration, washed, and dried to yield 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole.

Characterization:

-

Melting Point: 200 °C

-

IR (KBr, cm⁻¹): 3441, 3355 (ν NH); 1654 (ν C=N); 1580, 1541 (δ NH); 1347, 1141, 780 (ν CF₃)

-

¹H-NMR (300 MHz, DMSO-d₆, δ in ppm): 12.24 (s, 1H, NH); 6.0 (s, 2H, NH₂)

-

¹³C-NMR (75 MHz, DMSO-d₆, δ in ppm): 148.7 (C-3); 140.8 (q, J = 36 Hz, C-5); 110.5 (q, J = 267 Hz, CF₃)

-

¹⁹F-NMR (188 MHz, DMSO-d₆, δ in ppm): -64.79 (s, 3F, CF₃)

This foundational molecule serves as a versatile building block for the synthesis of a diverse library of derivatives through N-alkylation, N-arylation, and other functionalization reactions at the amino group or the triazole ring nitrogens.

Biological Activity and Quantitative Data

Fluorinated 1,2,4-triazole amines have demonstrated significant efficacy against a range of diseases. Their biological activity is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), the 50% growth inhibition concentration (GI₅₀), and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds.

Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against numerous cancer cell lines. The data below showcases their potency, often in the micromolar to nanomolar range.

| Compound ID | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Fluorine-Containing Moiety | Reference |

| 14d | Renal Cancer (generic) | Selective with GI₅₀ selectivity ratio of 6.99 | Not Specified | [4] |

| 9d | EGFR expressing cells | IC₅₀ = 0.052 | Not Specified | [5] |

| 7j | Generic Cancer Cell Line | GI₅₀ = 28-104 nM (as part of a series) | Not Specified | [6] |

| 7k | Generic Cancer Cell Line | GI₅₀ = 28-104 nM (as part of a series) | Not Specified | [6] |

| 7l | Generic Cancer Cell Line | GI₅₀ = 28-104 nM (as part of a series) | Not Specified | [6] |

| Compound 1 (from Zou et al.) | HeLa (Cervical) | Good inhibitory activity | Fluorinated 1,2,3-triazole analog | |

| Compound 32 (from Zou et al.) | Bel-7402 (Hepatoma) | 46.22% inhibition at 10 µg/ml | Fluorinated 1,2,3-triazole analog |

Antifungal Activity

A significant area of application for fluorinated 1,2,4-triazoles is in the development of novel antifungal agents. Their mechanism of action often involves the inhibition of fungal-specific enzymes.

| Compound ID | Fungal Strain | Activity (MIC, µg/mL) | Fluorine-Containing Moiety | Reference |

| 5a (from Xie et al.) | Candida parapsilosis, Candida albicans | MIC₈₀ = 0.0313 | Mono-fluorine on phenyl ring | |

| Series with -CF₃ at 7-position | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | CF₃ | |

| 151 (from Yang et al.) | Physalospora piricola | 100% inhibition at 50 µg/mL | Fluoro aryl group |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of fluorinated 1,2,4-triazole amines are rooted in their ability to modulate key biological pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Mechanisms

In the context of cancer, these compounds have been shown to inhibit critical signaling pathways that drive cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the PI3K/Akt/mTOR and the EGFR signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[2] Its aberrant activation is a hallmark of many cancers. Fluorinated 1,2,4-triazoles can inhibit key kinases within this cascade, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell division. Certain fluorinated 1,2,4-triazole derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.

Antifungal Mechanism

The primary mechanism of action for many azole antifungal agents, including fluorinated 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.

Conclusion and Future Directions

Fluorinated 1,2,4-triazole amines represent a privileged scaffold in medicinal chemistry with vast therapeutic potential. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. The potent and often selective biological activities against cancer and fungal pathogens underscore their importance in ongoing drug discovery efforts. Future research will likely focus on the development of more potent and selective inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

- 1. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Triazole and Isoxazole Derivatives by Electrochemical Fluorination. (2016) | Shunsuke Kuribayashi [scispace.com]

The Core Chemistry of 5-Phenyl-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-4H-1,2,4-triazol-3-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the fundamental chemistry of these compounds, focusing on their synthesis, characterization, and key chemical properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Properties

The foundational molecule, 5-phenyl-4H-1,2,4-triazol-3-amine, possesses the chemical formula C₈H₈N₄ and a molecular weight of 160.18 g/mol [1]. The structure features a five-membered triazole ring substituted with a phenyl group at position 5 and an amine group at position 3. The presence of multiple nitrogen atoms makes the triazole ring a good hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. A key derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is a common precursor for a wide array of pharmacologically active compounds[2][3][4]. This derivative exists in a tautomeric equilibrium between the thione and thiol forms.

Physicochemical Properties of 5-Phenyl-4H-1,2,4-triazol-3-amine:

| Property | Value | Reference |

| CAS Number | 4922-98-9 | [1] |

| Molecular Formula | C₈H₈N₄ | [1] |

| Molecular Weight | 160.18 | [1] |

| TPSA | 67.59 | [1] |

| LogP | 1.0539 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

Synthesis of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Nucleus

A common and efficient route for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus involves a multi-step process starting from benzoic acid or its derivatives. This foundational molecule serves as a versatile intermediate for further derivatization.

General Synthetic Pathway

The synthesis generally proceeds through the following key steps:

-

Esterification: Benzoic acid is converted to its corresponding methyl ester, typically methyl benzoate, by refluxing with methanol in the presence of a catalytic amount of strong acid like sulfuric acid[5].

-

Hydrazinolysis: The methyl benzoate is then reacted with hydrazine hydrate to form benzoic acid hydrazide[2][3][5].

-

Dithiocarbazinate Salt Formation: The benzoic acid hydrazide is treated with carbon disulfide in an alkaline solution of ethanol (e.g., with potassium hydroxide) to yield a potassium dithiocarbazinate salt[2][3][5].

-

Cyclization: The final step involves the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate, typically under reflux in water, to form the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[2][3][4][5].

Detailed Experimental Protocols

Synthesis of Methyl Benzoate: Benzoic acid (0.01 mole) is refluxed in 20 ml of anhydrous methanol with 0.5 ml of concentrated sulfuric acid for 5 hours. The product is then isolated and treated with a sodium carbonate solution to yield the desired compound[5].

Synthesis of Benzoic Acid Hydrazide: Methyl benzoate (0.01 M) in 25 ml of ethanol is taken in a round-bottom flask. To this, hydrazine hydrate (0.15 M) is added, and the mixture is refluxed for 4 hours. The volume of the solution is reduced by half and cooled in an ice bath to precipitate the solid, which is then recrystallized from ethanol[5].

Synthesis of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.15 M) in absolute ethanol (125 ml), benzoic acid hydrazide (0.1 M) and carbon disulfide (0.15 M) are added. The mixture is stirred for 16 hours. Anhydrous ether (250 ml) is added to precipitate the potassium dithiocarbazinate, which is collected by filtration, washed with diethyl ether, and dried[5].

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water to induce cyclization and form the final triazole thiol product[2][3][4].

Derivatization Reactions

The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core is a versatile platform for the synthesis of a wide range of derivatives, primarily through reactions involving the 4-amino group and the 3-thiol group.

Schiff Base Formation

The primary amino group at the 4-position readily undergoes condensation reactions with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) in a suitable solvent like ethanol under reflux to form Schiff bases (imines)[2][4][5].

Thiazolidinone Ring Formation

The Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be further cyclized with thioglycolic acid in a solvent like dry benzene under reflux to yield thiazolidinone derivatives[2][4]. This adds another heterocyclic ring system to the core structure, often enhancing biological activity.

Characterization Data

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and physical constant measurements.

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Characteristic peaks include N-H stretching vibrations for the amino group (around 3452 and 3298 cm⁻¹), S-H stretching (around 2595 cm⁻¹), and C=N stretching of the triazole ring[4].

-

Schiff Bases: The formation of the imine bond is confirmed by the appearance of a C=N stretching band (around 1616-1621 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine[2][5].

-

Thiazolidinone Derivatives: The presence of the thiazolidinone ring is indicated by a strong C=O stretching band (around 1702-1718 cm⁻¹) and C-S-C stretching bands (around 671-694 cm⁻¹)[2].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.4-8.0 ppm. The SH proton can be observed as a singlet at around δ 13.7-14.6 ppm, and the NH₂ protons also give a characteristic signal[4][5].

-

Schiff Bases: The formation of the azomethine group (-N=CH-) is confirmed by a singlet in the region of δ 8.7-9.2 ppm[2][5].

-

Thiazolidinone Derivatives: The CH₂ protons of the thiazolidinone ring appear as a singlet around δ 3.8 ppm, and the CH proton of the same ring is observed as a singlet around δ 5.7 ppm[2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon signals for the triazole ring (C3 and C5) and the phenyl group are characteristic. For Schiff bases, the imine carbon (-N=CH-) signal appears in the range of δ 164-169 ppm[2][3]. In thiazolidinone derivatives, the carbonyl carbon (C=O) signal is observed around δ 158 ppm[2].

Physical and Analytical Data

The following table summarizes the physical and yield data for some representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 65.10 | 198-200 | [3] |

| Schiff base with 4-chlorobenzaldehyde | C₁₅H₁₁ClN₄S | 72.77 | 197-199 | [2] |

| Schiff base with 4-bromobenzaldehyde | C₁₅H₁₁BrN₄S | 67.20 | 186-188 | [3] |

| Thiazolidinone from 4-chlorobenzaldehyde Schiff base | C₁₇H₁₃ClN₄OS₂ | 65.57 | 181-183 | [2] |

| Thiazolidinone from 4-bromobenzaldehyde Schiff base | C₁₇H₁₃BrN₄OS₂ | - | - | [4] |

Biological Activity

Derivatives of 5-phenyl-4H-1,2,4-triazol-3-amine, particularly those based on the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core, have shown promising antimicrobial and antifungal activities[2][3][6][7]. The biological activity is often influenced by the nature of the substituents attached to the core structure. For instance, the introduction of Schiff base and thiazolidinone moieties has been shown to modulate the antimicrobial spectrum and potency[2]. Some derivatives have also been investigated for their antioxidant properties[4].

The mechanism of action for the antimicrobial effects is not fully elucidated in the provided literature but is likely related to the ability of the triazole and associated functional groups to interact with essential enzymes or cellular components in microorganisms.

Conclusion

The 5-phenyl-4H-1,2,4-triazol-3-amine framework, and especially its 4-amino-3-thiol derivative, represents a highly versatile and synthetically accessible scaffold. The straightforward derivatization at the amino and thiol positions allows for the generation of large libraries of compounds for biological screening. The well-established synthetic routes and clear characterization methodologies make this class of compounds an attractive area for continued research in the quest for new therapeutic agents. This guide provides a foundational understanding of the core chemistry, which is essential for any researcher or professional working with these promising heterocyclic compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nepjol.info [nepjol.info]

- 6. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a two-step procedure involving the initial formation of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid, followed by its reaction with aminoguanidine hydrochloride and subsequent base-catalyzed cyclization. This protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology, a summary of required materials and expected outcomes, and characterization data.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of biologically active compounds, exhibiting a range of therapeutic properties including antifungal, antiviral, and anticancer activities. The incorporation of a fluorine atom into the phenyl ring can further enhance the pharmacological profile of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, this compound, is therefore a molecule of significant interest for further investigation in drug development programs. The synthetic protocol detailed herein is adapted from established methods for the synthesis of analogous 3-amino-5-aryl-1,2,4-triazoles.